3-(Cyclobutylmethoxy)-4-methylaniline
Description
3-(Cyclobutylmethoxy)-4-methylaniline (CAS 1485357-41-2) is an aromatic amine derivative with a cyclobutylmethoxy substituent at the 3-position and a methyl group at the 4-position of the aniline ring. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.28 g/mol . This compound is utilized in medicinal chemistry and materials science due to its unique steric and electronic properties imparted by the cyclobutylmethoxy group, which combines moderate electron-donating effects with conformational rigidity.
Properties
IUPAC Name |
3-(cyclobutylmethoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-5-6-11(13)7-12(9)14-8-10-3-2-4-10/h5-7,10H,2-4,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMPEXKRNQFDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethoxy)-4-methylaniline typically involves the reaction of 4-methylaniline with cyclobutylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(Cyclobutylmethoxy)-4-methylaniline may involve continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(Cyclobutylmethoxy)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Cyclobutylmethoxy)-4-methylaniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclobutylmethoxy group may enhance its binding affinity or specificity, leading to more potent biological activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic nature of substituents significantly influences the reactivity and interaction profiles of aniline derivatives. Key comparisons include:
4-Methylaniline vs. 4-Methoxyaniline :
- The methoxy group (4-methoxyaniline) exhibits a stronger electron-withdrawing effect (higher r value) compared to the methyl group (4-methylaniline), as shown by substituent-induced shifts in aromatic substitution patterns .
- Conversely, in the 3-position, 3-methoxyaniline has a lower r value than 3-methylaniline, indicating stronger electron-attracting effects for methoxy in this position .
Cyclobutylmethoxy vs. Linear Alkoxy Groups :
Physicochemical and Adsorption Properties
- Adsorption on Polymeric Resins :
- 4-Methylaniline exhibits higher adsorption capacities on benzoyl-modified resins (e.g., ZH-03: 3.92 mmol/g total capacity) compared to unmodified resins like XAD-4 (3.45 mmol/g) . The cyclobutylmethoxy group’s hydrophobicity may further enhance adsorption in aqueous systems.
- Chemisorption interactions are temperature-dependent, with optimal performance observed at elevated temperatures .
Key Physicochemical Data (Table 1)
Biological Activity
3-(Cyclobutylmethoxy)-4-methylaniline is an organic compound characterized by a cyclobutylmethoxy group attached to an aniline ring. This structural configuration imparts unique properties that have garnered interest in various fields, particularly in biological research. The compound has been explored for its potential biological activities , including antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that 3-(Cyclobutylmethoxy)-4-methylaniline exhibits significant antimicrobial activity. In particular, studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, the compound's ability to inhibit bacterial growth was evaluated through minimum inhibitory concentration (MIC) assays, revealing promising results.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of specific signaling pathways related to cell survival and proliferation. The compound's interaction with cellular targets is thought to enhance its efficacy in combating cancerous cells.
The biological activity of 3-(Cyclobutylmethoxy)-4-methylaniline is believed to stem from its interaction with various molecular targets within cells. These interactions may include:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor binding : It may bind to receptors that regulate cell signaling, influencing processes such as apoptosis and proliferation.
Case Study 1: Antimicrobial Screening
A study conducted on the antimicrobial efficacy of 3-(Cyclobutylmethoxy)-4-methylaniline involved testing against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a notable inhibition zone in agar diffusion tests, with MIC values ranging from 32 to 128 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) demonstrated that treatment with 3-(Cyclobutylmethoxy)-4-methylaniline resulted in significant reductions in cell viability. The compound was administered at varying concentrations, with IC50 values calculated to be approximately 50 µM for HeLa cells and 75 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 50 |
| MCF-7 | 75 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
